molecular formula C11H10FN3O B5437927 N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5437927
M. Wt: 219.21 g/mol
InChI Key: SWQWQQORAGTANG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMF-04-159-1, is a synthetic compound that has recently gained attention in the scientific community. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes such as pain modulation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has potential therapeutic benefits in various diseases.

Mechanism of Action

The primary mechanism of action of N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is through inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to have various physiological effects such as pain modulation, appetite regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical models, it has been shown to have analgesic effects by reducing pain sensitivity. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has anxiolytic effects by reducing anxiety-like behavior in preclinical models.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for specific targeting of the endocannabinoid system. It also has good solubility in various solvents, which allows for easy formulation for in vivo studies. However, one limitation is its low aqueous solubility, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease. Another area of interest is its potential use as a tool compound for studying the endocannabinoid system. Additionally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of this compound.

Synthesis Methods

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-fluoro-N-(1-methyl-1H-pyrazol-5-yl)aniline. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) to form this compound.

Scientific Research Applications

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, it has potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease.

properties

IUPAC Name

N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQWQQORAGTANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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